

Solubility Profiling & Process Engineering: Methyl 5-hydroxy-2-(trifluoromethyl)benzoate[1]

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Compound of Interest

Compound Name: Methyl 5-hydroxy-2-
(trifluoromethyl)benzoate

Cat. No.: B8250820

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CAS Number: 1261852-24-7 Molecular Formula: C₉H₇F₃O₃ Molecular Weight: 220.15 g/mol [1]
[2]

Executive Technical Summary

Methyl 5-hydroxy-2-(trifluoromethyl)benzoate is a bifunctional aromatic intermediate characterized by a "push-pull" solubility behavior.[1] Its physicochemical profile is dominated by three competing moieties:

- The Phenolic Hydroxyl (-OH) at C5: Acts as a hydrogen bond donor (HBD), conferring solubility in polar protic and aprotic solvents.
- The Trifluoromethyl Group (-CF₃) at C2: A strongly lipophilic, electron-withdrawing group that enhances solubility in chlorinated and aromatic hydrocarbons while reducing water solubility. [1]
- The Methyl Ester (-COOCH₃) at C1: A hydrogen bond acceptor (HBA) that facilitates solubility in esters and ethers.

Critical Insight: The para relationship between the electron-withdrawing $-CF_3$ group and the phenolic $-OH$ significantly increases the acidity of the phenol compared to non-fluorinated analogs.[1] This acidity modulation impacts solubility in basic media and must be managed to prevent unintended phenolate formation during extraction.

Predicted Solubility Profile

In the absence of empirical values in public databases for this specific CAS, the following solubility map is derived from Hansen Solubility Parameters (HSP) and Structure-Property Relationship (SPR) analysis of analogous fluorinated benzoates.

Solubility Heatmap

Solvent Class	Representative Solvent	Solubility Prediction	Interaction Mechanism	Process Application
Chlorinated	Dichloromethane (DCM)	High (>100 mg/mL)	Dipole-dipole; Dispersion forces with -CF ₃ . ^[1]	Primary extraction solvent; Chromatography loading.
Esters	Ethyl Acetate (EtOAc)	High (>80 mg/mL)	H-bonding (Solvent C=O ^[1] ↔ Solute -OH).	Crystallization solvent; Reaction medium.
Alcohols	Methanol (MeOH)	High (>100 mg/mL)	Strong H-bonding (Donor/Acceptor)	Warning: Risk of transesterification under basic/acidic conditions.
Ethers	THF, MTBE	High (>60 mg/mL)	H-bond acceptance from phenolic -OH. ^[1]	Reaction solvent (e.g., Mitsunobu).
Aromatics	Toluene	Moderate (20–50 mg/mL)	- stacking; Dispersion. ^[1]	Ideal Recrystallization Solvent (High S with temp).
Alkanes	Hexane, Heptane	Low (<5 mg/mL)	Lack of polar interactions.	Anti-solvent for precipitation.
Aqueous	Water (pH 7)	Insoluble	Hydrophobic effect of -CF ₃ dominates. ^[1]	Wash phase for salt removal.

Thermodynamic Logic

The trifluoromethyl group increases the LogP (partition coefficient) by approximately +1.2 units relative to the non-fluorinated analog. While the phenolic -OH lowers LogP, the net effect of the

-CF₃ and ester groups retains significant lipophilicity.[1] Consequently, this compound behaves as a Type II Lipophile: soluble in organic media but requiring polar functional group interactions for optimal dissolution.

Experimental Protocols

As a researcher, relying on predicted data is insufficient for GLP/GMP workflows. The following protocols provide a self-validating system to determine exact solubility limits.

Protocol A: The Saturation Shake-Flask Method (Standard)

Objective: Determine thermodynamic solubility equilibrium at 25°C.

- Preparation: Weigh 50 mg of **Methyl 5-hydroxy-2-(trifluoromethyl)benzoate** into a 4 mL glass vial.
- Solvent Addition: Add 250 µL of the target solvent.
- Observation:
 - If dissolved: Solubility is >200 mg/mL. Stop.
 - If undissolved: Continue to step 4.
- Agitation: Cap the vial and place it on an orbital shaker (500 rpm) at 25°C for 24 hours.
- Equilibration: Allow the suspension to settle for 4 hours.
- Sampling: Filter the supernatant using a 0.22 µm PTFE syringe filter (PTFE is required due to solvent compatibility).
- Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve.

Protocol B: Dynamic Visual Solubility (For Recrystallization)

Objective: Identify the metastable zone width (MSZW) for purification.

- Suspend 100 mg of compound in 1 mL of Toluene.
- Heat to reflux (110°C). Note if dissolution occurs.
- If insoluble, add Toluene in 0.5 mL increments until clear.
- Cool slowly to 25°C.
- Result: If crystals form upon cooling, Toluene is a viable single-solvent system.^[1] If oiling out occurs, switch to a binary system (e.g., DCM/Hexane).

Process Engineering & Purification Strategy

Recrystallization Workflow

The presence of the -CF₃ group often lowers the melting point compared to non-fluorinated analogs, increasing the risk of "oiling out" during crystallization.^[1]

- Recommended System: Dichloromethane (Solvent) / Hexane (Anti-solvent).
- Rationale: The compound is highly soluble in DCM. Hexane is miscible with DCM but precipitates the fluorinated ester.
- Procedure: Dissolve in minimum DCM at RT. Add Hexane dropwise until turbidity persists. Cool to -20°C.

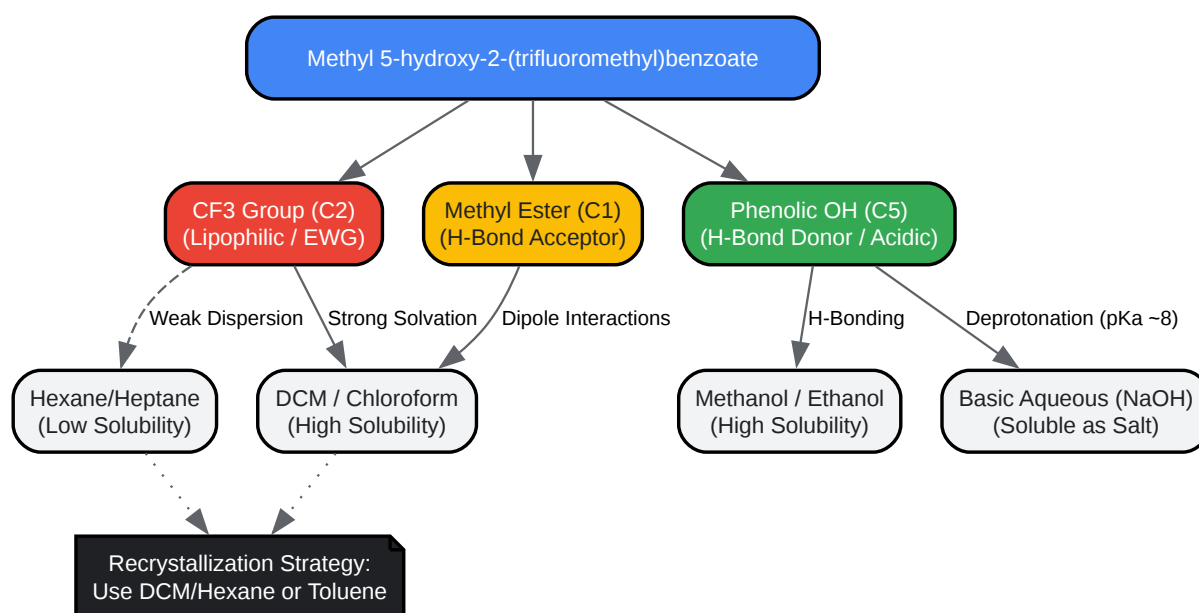
Acidity & Extraction Caution

The -CF₃ group at the C2 position (para to the C5 hydroxyl) exerts a strong electron-withdrawing inductive effect (-I), significantly lowering the pKa of the phenolic proton (estimated pKa ~7.5–8.0 vs. 10 for phenol).^[1]

- Risk: Washing an organic solution of this compound with 1M NaOH or even saturated Na₂CO₃ may result in deprotonation and loss of the product into the aqueous phase.^[1]
- Mitigation: Use acidic or neutral water washes (e.g., dilute HCl or Brine) to maintain the protonated, organic-soluble form.^[1]

Visualizing the Solubility Logic

The following diagram illustrates the decision matrix for solvent selection based on the compound's functional group interactions.



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Figure 1: Solubility interaction map detailing the influence of functional groups on solvent compatibility and process selection.[1]

References

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